2-chloro-7-(4-(methylthio)phenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
Description
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Properties
IUPAC Name |
4-chloro-11-(4-methylsulfanylphenyl)-9-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4OS2/c1-30-15-7-4-13(5-8-15)21-19-20(27-23-25-12-26-28(21)23)16-11-14(24)6-9-17(16)29-22(19)18-3-2-10-31-18/h2-12,21-22H,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXHVAGFGXXPDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(C4=C(C=CC(=C4)Cl)OC3C5=CC=CS5)NC6=NC=NN26 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-7-(4-(methylthio)phenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex heterocyclic compound that exhibits significant biological activity. This article presents a detailed overview of its biological effects, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The structure of the compound features several functional groups that contribute to its biological properties. The synthesis of similar compounds often involves multi-step reactions including cyclization and substitution processes. For example, derivatives with thiophene and pyrimidine moieties have been synthesized and evaluated for various biological activities .
Synthesis Overview
- Starting Materials : Thiophene derivatives and chlorinated pyrimidines.
- Key Reactions : Nucleophilic substitutions, cyclization reactions.
- Yield : Varies depending on the specific synthetic route employed.
Antimicrobial Activity
Research has demonstrated that compounds with similar structural frameworks exhibit notable antimicrobial properties. For instance, derivatives containing thiophene rings have been shown to possess antibacterial activity against strains such as E. coli and S. aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.313 to 0.625 µg/ml .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | S. aureus (µg/ml) | E. coli (µg/ml) | P. aeruginosa (µg/ml) |
|---|---|---|---|
| 7a | 0.313 | 0.625 | 0.313 |
| 7b | 0.313 | 0.625 | 0.313 |
| Ciprofloxacin | 0.625 | 0.625 | 0.625 |
Anticancer Activity
The compound has also shown promise in anticancer studies, particularly against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer). In vitro studies reveal that certain derivatives can induce apoptosis in these cells .
Case Study: Anticancer Activity
In a study evaluating the cytotoxicity of related compounds:
- IC50 Values : Compounds displayed IC50 values of approximately 12 µM against HCT-116 cells.
- Mechanism of Action : Induction of apoptosis was confirmed through mitochondrial membrane potential analysis and cell cycle distribution studies.
Enzyme Inhibition
Some derivatives have been tested for their ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. The inhibition percentages at various concentrations indicate potential use in treating neurodegenerative diseases .
Table 2: AChE Inhibition Data
| Compound | % Inhibition at 50 µM |
|---|---|
| 4a | 75 |
| 4b | 65 |
| Control | N/A |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?
- Methodology : Use multi-step synthesis starting with readily available precursors (e.g., thiophene derivatives and methylthiophenyl intermediates). Optimize via continuous flow reactors to enhance yield and purity . For regioselective substitutions, employ nucleophilic aromatic substitution (SNAr) under controlled pH and temperature . Monitor intermediates using HPLC and validate via NMR spectroscopy .
- Key Data : Typical yields range from 60–70% for triazolopyrimidine intermediates, with purity >95% achievable via automated column chromatography .
Q. How can structural elucidation be performed to confirm the compound’s regiochemistry and stereochemistry?
- Methodology : Combine X-ray crystallography (for absolute configuration) with 2D NMR techniques (e.g., COSY, NOESY) to resolve positional ambiguity in the fused chromeno-triazolo-pyrimidine core . Compare experimental IR and mass spectra with computational predictions (DFT or molecular modeling) .
- Key Finding : Bond lengths in triazolopyrimidine derivatives typically fall within 1.35–1.45 Å for C–N bonds, consistent with aromatic systems .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Test antiproliferative activity using MTT assays against cancer cell lines (e.g., HeLa, MCF-7). Assess tubulin polymerization effects via fluorescence-based assays comparing activity to paclitaxel or vinca alkaloids . Include cytotoxicity controls (e.g., HEK293 cells) to evaluate selectivity .
- Data Contradiction : Some triazolopyrimidines show paradoxical tubulin polymerization (unlike vinca alkaloids) but still inhibit cancer cell growth . Validate via competitive binding assays with radiolabeled tubulin .
Advanced Research Questions
Q. How does substituent variation (e.g., methylthio vs. thiophenyl groups) affect structure-activity relationships (SAR)?
- Methodology : Synthesize analogs with systematic substitutions (e.g., replacing methylthio with sulfoxide/sulfone groups) and compare IC50 values in cytotoxicity assays. Use molecular docking to predict binding interactions with tubulin’s vinca domain .
- SAR Insight : Fluoro or chloro substituents at ortho positions on aryl rings enhance potency by 10–100×, likely due to hydrophobic interactions .
Q. What mechanistic studies can resolve contradictions in tubulin binding behavior?
- Methodology : Perform surface plasmon resonance (SPR) to measure binding kinetics with purified tubulin. Use cryo-EM to visualize compound-tubulin complexes and compare binding sites with taxanes/vincas . Validate via resistance assays using P-glycoprotein-overexpressing cell lines .
- Key Finding : Certain triazolopyrimidines bypass multidrug resistance (MDR) by avoiding P-glycoprotein recognition .
Q. How can in vivo pharmacokinetics and efficacy be evaluated in preclinical models?
- Methodology : Administer compound orally or intravenously in nude mouse xenograft models (e.g., HT-29 colon cancer). Monitor tumor volume and plasma concentrations via LC-MS/MS. Assess metabolite formation using liver microsomes .
- Data : Lead analogs show T1/2 > 6 hours and tumor growth inhibition >70% at 50 mg/kg .
Q. What computational strategies predict environmental persistence and ecotoxicity?
- Methodology : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradability and bioaccumulation. Use HPLC-ESI-MS to track degradation products in simulated environmental matrices (e.g., soil/water systems) .
- Key Parameter : LogP values >3 suggest moderate bioaccumulation risk, requiring mitigation in waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
